(2R)-4-phenoxybutan-2-amine hydrochloride
Description
Properties
Molecular Formula |
C10H16ClNO |
|---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
(2R)-4-phenoxybutan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-9(11)7-8-12-10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
HTKIIXWBLHMGCM-SBSPUUFOSA-N |
Isomeric SMILES |
C[C@H](CCOC1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(CCOC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2r 4 Phenoxybutan 2 Amine Hydrochloride
Strategies for the Stereoselective Construction of the 2-Amine Stereocenter
The primary challenge in synthesizing (2R)-4-phenoxybutan-2-amine lies in the creation of the single chiral center with high enantiomeric purity. Various strategies have been developed to address this, broadly categorized into asymmetric catalysis, chiral auxiliary-mediated synthesis, biocatalytic transformations, and diastereoselective approaches using chiral precursors.
Asymmetric catalysis is a powerful tool for generating chiral compounds, offering an atom-economical route to enantiomerically enriched amines. nih.gov This approach utilizes a small amount of a chiral catalyst to produce a large quantity of the desired enantiomer.
Homogeneous asymmetric hydrogenation is one of the most efficient methods for the synthesis of chiral compounds. dicp.ac.cn This technique typically involves the reduction of a prochiral precursor, such as a ketone, imine, or enamine, using molecular hydrogen in the presence of a chiral transition-metal complex. nih.govresearchgate.net For the synthesis of (2R)-4-phenoxybutan-2-amine, the precursor would be 4-phenoxybutan-2-one (B3049882) or a derivative thereof.
The catalyst system consists of a transition metal (e.g., Ruthenium, Rhodium, Iridium, Palladium) and a chiral ligand. dicp.ac.cnnih.gov The ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the substrate, leading to the preferential formation of one enantiomer. The mechanism generally involves the coordination of the substrate to the chiral metal complex, followed by the stereoselective transfer of hydride from the metal to the substrate. nih.gov
Key research findings indicate that palladium-catalyzed asymmetric hydrogenation has shown significant progress in the reduction of various unsaturated compounds, including imines and ketones. dicp.ac.cn Similarly, Noyori-type ruthenium catalysts are highly effective for the asymmetric transfer hydrogenation of imines, a method frequently applied in the synthesis of natural products. researchgate.net The choice of solvent can also significantly impact selectivity; for instance, in the hydrogenation of 4-phenyl-2-butanone over platinum catalysts, solvents like alkanes favored ring hydrogenation, while alcohols promoted carbonyl hydrogenation. qub.ac.ukepa.gov
Table 1: Catalyst Systems for Homogeneous Asymmetric Hydrogenation
| Metal | Chiral Ligand Class | Precursor Type | Typical Product ee |
| Ru | BINAP derivatives | Ketones, Imines | >95% |
| Rh | DuPhos, DIPAMP | Enamides, Olefins | >98% |
| Ir | PHOX ligands | Imines | >90% |
| Pd | Bisphosphine ligands | Enamines, Ketones | >90% |
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. Chiral primary and secondary amines have emerged as powerful catalysts in this field. rsc.orgrsc.org These catalysts operate through the formation of transient nucleophilic enamines or electrophilic iminium ions with carbonyl substrates. rsc.orgunibo.it
For the synthesis of a chiral amine like (2R)-4-phenoxybutan-2-amine, an organocatalytic approach could involve an asymmetric reductive amination of 4-phenoxybutan-2-one. This process would typically involve the condensation of the ketone with an amine source, followed by reduction of the resulting imine. A chiral Brønsted acid or a Hantzsch ester in the presence of a chiral phosphoric acid could mediate the stereoselective reduction.
Alternatively, chiral primary amine catalysts can be employed in asymmetric Mannich reactions, which form a carbon-carbon bond and a carbon-nitrogen bond simultaneously, establishing a chiral amine functionality. nih.gov While direct application to 4-phenoxybutan-2-amine synthesis is less commonly documented, the principles of enamine and iminium ion catalysis provide a framework for developing such a route. rsc.orgnih.gov
The use of a chiral auxiliary is a classic and reliable strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com
In the context of synthesizing (2R)-4-phenoxybutan-2-amine, the process would begin by reacting the precursor, 4-phenoxybutan-2-one, with a chiral amine auxiliary to form a chiral imine or enamine. A popular and highly effective auxiliary for this purpose is a sulfinamide, such as (R)-(+)-2-methyl-2-propanesulfinamide (Ellman's auxiliary). osi.lv
The resulting N-sulfinyl imine exists as a single, stable diastereomer. Diastereoselective reduction of the C=N bond, for example with a hydride reagent like sodium borohydride, proceeds with high stereocontrol, dictated by the bulky tert-butylsulfinyl group. The final step is the removal of the auxiliary under mild acidic conditions to yield the desired enantiopure primary amine hydrochloride. osi.lv Other auxiliaries, such as those derived from pseudoephedrine or (S)-1-phenylethylamine, can also be employed in similar strategies. harvard.edursc.org
Table 2: Common Chiral Auxiliaries in Amine Synthesis
| Chiral Auxiliary | Precursor Reactant | Key Intermediate | Removal Condition |
| (R)-tert-Butanesulfinamide | Ketone | N-sulfinyl imine | Acidic hydrolysis |
| (S)-1-Phenylethylamine | Ketone | Chiral imine | Hydrogenolysis |
| Evans Oxazolidinones | Carboxylic Acid | N-acyl oxazolidinone | Hydrolysis/Reduction |
| Pseudoephedrine/Pseudoephenamine | Carboxylic Acid | Chiral amide | Hydrolysis/Reduction |
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral amines. mdpi.comdiva-portal.org Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. nih.gov
Transaminases (TAs), particularly ω-transaminases, are widely used for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.netnih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a ketone acceptor. mdpi.comaalto.fi To synthesize (2R)-4-phenoxybutan-2-amine, an (R)-selective transaminase would be chosen to catalyze the reductive amination of 4-phenoxybutan-2-one. The reaction equilibrium can be shifted towards the product amine by using a high concentration of the amine donor or by removing the ketone byproduct. researchgate.net
Another biocatalytic strategy involves a two-step process using a ketoreductase (KRED) followed by chemical conversion. A KRED can reduce 4-phenoxybutan-2-one to the corresponding (S)-4-phenoxybutan-2-ol with very high enantiomeric excess. researchgate.netnih.gov The resulting chiral alcohol can then be converted to the (2R)-amine via activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an amine source (e.g., ammonia (B1221849) or an azide (B81097) followed by reduction), which proceeds with inversion of stereochemistry.
Table 3: Biocatalytic Methods for Chiral Amine Synthesis
| Enzyme Class | Reaction Type | Substrate | Key Advantages |
| Transaminase (TA) | Asymmetric Reductive Amination | Ketone | Direct amination, High ee, Green process |
| Ketoreductase (KRED) | Asymmetric Ketone Reduction | Ketone | Excellent ee for alcohols, Wide availability |
| Amine Dehydrogenase (AmDH) | Reductive Amination | Ketone | Uses ammonia directly, High ee |
This approach, often referred to as a "chiral pool" synthesis, utilizes readily available, enantiopure starting materials to construct the target molecule. The inherent chirality of the starting material is used to direct the stereochemical outcome of subsequent reactions.
For the synthesis of (2R)-4-phenoxybutan-2-amine, a potential chiral precursor could be an enantiopure derivative of lactic acid or alanine. For example, (R)-ethyl lactate (B86563) could be converted to its corresponding tosylate. A subsequent reaction with a phenoxy-containing organometallic reagent could build the carbon skeleton. The final steps would involve the conversion of the ester functionality into the required amine group, preserving the stereochemistry at the C2 position. While this method can be highly effective, it often requires longer synthetic sequences compared to catalytic asymmetric methods.
Chiral Resolution Techniques for Racemic Amine Intermediates
A common strategy in the synthesis of enantiomerically pure amines like (2R)-4-phenoxybutan-2-amine is the preparation of a racemic mixture of the amine, followed by a resolution step to separate the desired enantiomer. This approach is often economically viable, particularly for large-scale production. ulisboa.pt The primary methods for resolving racemic amines are classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.
Diastereomeric Salt Resolution
This is the most traditional and widely used method for separating enantiomers on an industrial scale. ulisboa.ptwikipedia.org The process involves reacting the racemic amine base with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.orglibretexts.org This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. wikipedia.orglibretexts.org
The key steps are:
Salt Formation: The racemic amine is treated with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid) in a suitable solvent. This produces a mixture of two diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid].
Fractional Crystallization: Due to differences in their crystal lattice energies and solvation, one diastereomeric salt is typically less soluble than the other in a given solvent system. This allows for its selective precipitation and isolation by filtration. ulisboa.pt
Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free, enantiomerically enriched amine. libretexts.orglibretexts.org
The choice of resolving agent and solvent is critical for successful separation and is often determined empirically. wikipedia.org
| Resolving Agent | Type | Typical Application |
|---|---|---|
| (+)-Tartaric Acid | Chiral Diacid | Widely used due to low cost and availability from natural sources. ulisboa.ptlibretexts.org |
| (-)-Malic Acid | Chiral Diacid | Used for the resolution of various basic compounds. libretexts.orglibretexts.org |
| (-)-Mandelic Acid | Chiral Monoprotic Acid | Effective for resolving both cyclic and acyclic amines. libretexts.orgacs.org |
| (+)-Camphor-10-sulfonic acid | Chiral Sulfonic Acid | A strong acid used for resolving weakly basic amines. libretexts.orglibretexts.org |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a highly selective alternative to classical resolution. This technique utilizes enzymes, typically lipases or proteases, which can stereoselectively catalyze a reaction on one enantiomer of the racemic mixture while leaving the other unreacted. nih.govrsc.org For resolving racemic amines, a common approach is the enantioselective acylation. google.com
In this process, the racemic amine is treated with an acylating agent (e.g., an alkyl ester) in the presence of a lipase. google.com The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the (S)-enantiomer) to form an amide, leaving the desired (R)-enantiomer unreacted. The unreacted (R)-amine can then be separated from the (S)-amide based on their different chemical properties (e.g., via extraction or chromatography). nih.gov A significant advantage of this method is the high enantioselectivity often achieved. researchgate.netmdpi.com However, a major drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. rsc.org
Formation of the Phenoxy Ether Linkage
The construction of the aryl ether bond is a pivotal step in the synthesis. This can be accomplished through classical nucleophilic substitution methods or more modern metal-catalyzed cross-coupling reactions.
The Williamson ether synthesis is a fundamental and widely applied method for forming ethers. wikipedia.orgfrancis-press.com In the context of synthesizing a precursor to (2R)-4-phenoxybutan-2-amine, this reaction would typically involve the reaction of a phenoxide ion with a butane (B89635) derivative bearing a leaving group at the C4 position.
The mechanism is a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org
Deprotonation: Phenol (B47542) is first deprotonated with a strong base (e.g., sodium hydride, NaOH) to generate the more nucleophilic sodium phenoxide.
Substitution: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., 4-bromo-butan-2-ol or a protected version) and displacing the halide leaving group. masterorganicchemistry.com
For this reaction to be efficient, the alkyl halide should be primary to minimize competing elimination (E2) reactions. wikipedia.orgmasterorganicchemistry.com The reaction is typically conducted in a polar aprotic solvent like DMF or acetonitrile (B52724) to enhance the rate of the SN2 reaction. wikipedia.orgreddit.com
Modern synthetic chemistry offers powerful metal-catalyzed cross-coupling reactions for the formation of C-O bonds, which can be alternatives to the Williamson synthesis, especially for more complex substrates.
Ullmann Condensation
The Ullmann condensation is a classic method for forming diaryl ethers and aryl alkyl ethers, utilizing a copper catalyst. wikipedia.orgwikipedia.org The traditional reaction involves coupling an aryl halide with an alcohol or phenol in the presence of a stoichiometric amount of copper powder at high temperatures (often >200 °C). beilstein-journals.orgnih.gov
Modern modifications have significantly improved the reaction's scope and mildness by using soluble copper(I) salts (e.g., CuI) and adding a ligand, such as an amino acid or a diketone. google.comresearchgate.net These ligands accelerate the reaction, allowing it to proceed at lower temperatures and with catalytic amounts of copper. beilstein-journals.org The reaction typically involves a base like cesium carbonate or potassium phosphate (B84403). researchgate.net
Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a versatile palladium-catalyzed method for synthesizing aryl ethers. wikipedia.orgorganic-chemistry.org This reaction couples aryl halides or triflates with alcohols or phenols. jk-sci.comorganic-chemistry.org
The catalytic cycle involves a Pd(0) species and is generally more tolerant of various functional groups than the Ullmann condensation. wikipedia.org Key components of the Buchwald-Hartwig C-O coupling reaction include a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. jk-sci.com
| Method | Metal Catalyst | Typical Substrates | Key Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Williamson Ether Synthesis | None | Alkoxide + Primary Alkyl Halide | Strong base (e.g., NaH), polar aprotic solvent. wikipedia.org | Well-established, cost-effective, no metal catalyst needed. francis-press.com | Limited to primary alkyl halides; risk of elimination with secondary/tertiary halides. masterorganicchemistry.com |
| Ullmann Condensation | Copper (Cu) | Aryl Halide + Alcohol/Phenol | High temperatures; modern variants use ligands (e.g., N,N-dimethylglycine) and milder conditions. wikipedia.orgbeilstein-journals.org | Effective for aryl ether synthesis, especially with electron-deficient aryl halides. google.com | Harsh traditional conditions; ligand screening may be necessary for modern variants. beilstein-journals.orggoogle.com |
| Buchwald-Hartwig C-O Coupling | Palladium (Pd) | Aryl Halide/Triflate + Alcohol/Phenol | Pd precursor, phosphine ligand, base (e.g., NaOt-Bu). jk-sci.com | High functional group tolerance, generally milder conditions, broad substrate scope. wikipedia.orgorganic-chemistry.org | Cost of palladium catalyst and ligands; sensitivity to air and moisture. wikipedia.org |
Convergent and Linear Synthesis Pathways for the Comprehensive Structure
A linear synthesis involves the stepwise construction of the target molecule from a simple starting material, with each step modifying a functional group in sequence. researchgate.net A hypothetical linear pathway for (2R)-4-phenoxybutan-2-amine could start from a chiral precursor like (R)-butane-1,2,4-triol.
A possible sequence could be:
Selective Protection: Differentially protect the hydroxyl groups to allow for selective modification.
Ether Formation: Convert the terminal hydroxyl group into the phenoxy ether via a Williamson synthesis or a Mitsunobu reaction.
Amine Introduction: Convert the remaining secondary hydroxyl group into the amine. This could involve converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by substitution with an ammonia equivalent (e.g., sodium azide followed by reduction). This sequence ensures the inversion of stereochemistry if an SN2 reaction is used, or retention if a double inversion or other strategy is employed.
Deprotection and Salt Formation: Remove any protecting groups and form the hydrochloride salt.
For (2R)-4-phenoxybutan-2-amine, a convergent approach might involve:
Fragment 1 Synthesis: Preparation of a chiral C4 amine fragment, such as (R)-4-halobutan-2-amine (with the amine group protected). This could be derived from a chiral amino acid like L-aspartic acid.
Fragment 2 Synthesis: Preparation of the nucleophile, sodium phenoxide, from phenol.
Fragment Coupling: The two fragments are then joined via a nucleophilic substitution reaction, where the phenoxide displaces the halide on the chiral amine fragment.
Final Steps: Deprotection of the amine and formation of the hydrochloride salt.
This approach allows for parallel synthesis of the fragments and often simplifies purification, as the coupled product is significantly larger than the starting fragments. rsc.org Transition-metal-catalyzed cross-coupling reactions are particularly powerful tools for convergent fragment coupling strategies in modern organic synthesis. acs.org
Salt Formation and Crystallization Methodologies for Hydrochloride Derivatives
The conversion of a free amine to its hydrochloride salt is a common strategy in pharmaceutical chemistry to improve the compound's stability, solubility, and handling properties. This process involves the reaction of the amine with hydrochloric acid, followed by crystallization to isolate the purified salt.
The general procedure for the formation of an amine hydrochloride salt involves dissolving the free amine in a suitable organic solvent. Anhydrous hydrogen chloride (either as a gas or in a solution with an organic solvent like diethyl ether or isopropanol) is then added to the amine solution. The addition of hydrochloric acid protonates the basic nitrogen atom of the amine, leading to the formation of the ammonium (B1175870) chloride salt, which typically has lower solubility in the organic solvent and precipitates out.
Crystallization of the hydrochloride salt is a critical step for purification. The choice of solvent is paramount and is often determined empirically. A good crystallization solvent will dissolve the salt at an elevated temperature but will have limited solvating power at lower temperatures, thus promoting the formation of a crystalline solid upon cooling. Common solvents used for the crystallization of amine hydrochlorides include alcohols (such as ethanol, methanol, and isopropanol), ketones (like acetone), esters (for instance, ethyl acetate), and ethers (such as diethyl ether), or mixtures thereof.
The process of crystallization is influenced by several factors including the rate of cooling, agitation, and the presence of seed crystals. A slow cooling rate generally favors the formation of larger, more well-defined crystals, which are easier to filter and typically have higher purity. The precipitated salt is then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum.
While specific experimental data for the salt formation and crystallization of (2R)-4-phenoxybutan-2-amine hydrochloride is not widely available in public literature, the general principles of amine salt formation can be applied. A hypothetical procedure would involve dissolving (2R)-4-phenoxybutan-2-amine in a solvent such as ethyl acetate. A solution of hydrogen chloride in a compatible solvent would then be added dropwise with stirring. The resulting precipitate of this compound would be collected, washed with cold ethyl acetate, and dried. For recrystallization, a solvent system would be chosen to provide a high yield of pure crystalline material.
Stereochemical Control and Enantiopurity in the Synthesis of 2r 4 Phenoxybutan 2 Amine Hydrochloride
Control of the (2R) Configuration via Chiral Induction
Achieving the desired (2R) configuration of 4-phenoxybutan-2-amine hydrochloride necessitates the use of stereoselective synthetic methods. Chiral induction, the process of favoring the formation of one enantiomer or diastereomer over the other, can be accomplished through various strategies, including the use of chiral catalysts, auxiliaries, or starting materials.
Biocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of chiral amines. Enzymes, such as transaminases, can exhibit high stereoselectivity under mild reaction conditions. While direct enzymatic synthesis of (2R)-4-phenoxybutan-2-amine is not extensively documented, studies on structurally similar compounds provide a strong precedent. For instance, a one-pot enzymatic cascade has been successfully employed for the conversion of racemic 4-phenyl-2-butanol (B1222856) into either the (S)- or (R)-enantiomers of the corresponding amine. researchgate.net This system utilizes a combination of enantio-complementary alcohol dehydrogenases and either an (S)- or (R)-enantioselective transaminase, achieving excellent enantioselectivities (>99% for the (R)-enantiomer). researchgate.net Such a biocatalytic approach could theoretically be adapted for the synthesis of (2R)-4-phenoxybutan-2-amine, starting from a suitable precursor like 4-phenoxy-2-butanone.
Dynamic Kinetic Resolution in Stereoselective Transformations
Dynamic kinetic resolution (DKR) is a powerful strategy for the synthesis of enantiomerically pure compounds from a racemic starting material, with a theoretical maximum yield of 100%. This process combines the kinetic resolution of a racemate with an in situ racemization of the slower-reacting enantiomer. As one enantiomer is selectively transformed, the remaining enantiomer is continuously racemized, thus providing a constant supply of the desired substrate for the stereoselective reaction.
The application of DKR has been demonstrated in a variety of asymmetric transformations, including the synthesis of chiral alcohols, amino acids, and other complex molecules. mdpi.comrsc.orgnih.gov For example, the alcoholytic dynamic kinetic resolution of azlactones is a well-established method for producing enantiomerically enriched α-amino acid derivatives. mdpi.com This process typically involves a chiral catalyst that selectively reacts with one enantiomer of the azlactone, while a racemization catalyst, often a mild base, interconverts the azlactone enantiomers.
While specific applications of DKR for the synthesis of (2R)-4-phenoxybutan-2-amine hydrochloride are not prominently reported, the principles of DKR could be applied. A hypothetical DKR of a racemic precursor to (2R)-4-phenoxybutan-2-amine, such as a racemic ester or amide, could involve a stereoselective enzymatic hydrolysis or amidation, coupled with a suitable method for in situ racemization of the unreacted enantiomer. The success of such a strategy would depend on the identification of a highly stereoselective catalyst and reaction conditions that facilitate racemization without leading to degradation of the substrate or product.
Strategies for Preventing Racemization During Synthesis and Handling
Once the desired (2R) configuration is established, it is crucial to prevent racemization—the conversion of an enantiomerically pure substance into a racemic mixture—during subsequent reaction steps, purification, and storage. Racemization can be promoted by factors such as heat, the presence of acids or bases, and certain reaction conditions. highfine.com
In the context of synthesizing chiral amines, racemization can be a significant issue, particularly during reactions that involve the activation of a neighboring carbonyl group. For instance, in peptide synthesis, the activation of the carboxylic acid of an N-protected amino acid can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization at the α-carbon. highfine.comnih.gov The choice of coupling agents and bases can have a significant impact on the extent of racemization. highfine.comnih.gov Generally, weaker bases and faster activation processes are preferred to minimize the lifetime of racemization-prone intermediates. nih.gov
For (2R)-4-phenoxybutan-2-amine, care must be taken during any synthetic steps that might render the chiral center's proton acidic. The use of strong bases should be carefully evaluated, and reaction temperatures should be kept as low as practical. During handling and storage, particularly of the free amine, exposure to acidic or basic conditions should be minimized. The formation of the hydrochloride salt can enhance the stability of the chiral center by protonating the amine, thereby reducing its basicity and the likelihood of it promoting racemization.
Table 1: Factors Influencing Racemization and Mitigation Strategies
| Factor | Potential for Racemization | Mitigation Strategy |
|---|---|---|
| Base | Strong bases can abstract the proton at the chiral center, leading to racemization. | Use of weaker, non-nucleophilic bases. Minimizing the concentration and exposure time to basic conditions. |
| Temperature | Higher temperatures can provide the energy needed to overcome the activation barrier for racemization. | Conducting reactions at lower temperatures. |
| Reaction Intermediates | Formation of planar or rapidly inverting intermediates (e.g., enolates, oxazolones). | Choosing synthetic routes and reagents that avoid such intermediates. Rapid conversion of reactive intermediates. |
| Solvent | Polar, protic solvents can facilitate proton transfer, potentially leading to racemization. | Selection of appropriate aprotic solvents. |
| pH | Both acidic and basic conditions can catalyze racemization. | Maintaining a neutral pH where possible. Isolation of the product as a stable salt (e.g., hydrochloride). |
Methodologies for Enantiomeric Excess and Absolute Configuration Determination (e.g., Chiral Chromatography, X-ray Crystallography)
The successful stereoselective synthesis of this compound must be confirmed by analytical methods that can determine the enantiomeric excess (ee) and the absolute configuration of the product.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the enantiomeric excess of a chiral compound. mdpi.comnih.gov This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of chiral amines. yakhak.orgresearchgate.net By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. The development of a chiral HPLC method typically involves screening different CSPs and mobile phases to achieve baseline separation of the enantiomers. researchgate.net
Table 2: Common Chiral Stationary Phases for Amine Separation
| Chiral Stationary Phase (CSP) Type | Common Examples | Principle of Separation |
|---|---|---|
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) | A combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide derivative. |
| Crown Ether-based | Chiral crown ethers immobilized on silica | Complexation of the primary amine with the chiral crown ether through hydrogen bonding. |
| Pirkle-type (brush-type) | (R)- or (S)-N-(3,5-dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral selector. |
X-ray Crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.govthieme-connect.deed.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional model of the electron density of the molecule can be constructed, revealing the precise spatial arrangement of its atoms. To determine the absolute configuration, anomalous dispersion effects are utilized. nih.goved.ac.uk The Flack parameter is a value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration. A Flack parameter close to zero confirms that the assigned stereochemistry is correct, while a value close to one suggests that the inverted structure is the correct one. nih.gov For molecules containing only light atoms (C, H, N, O), the determination of the absolute configuration can be more challenging but is still feasible with high-quality data. nih.gov
Chemical Reactivity and Transformational Utility of 2r 4 Phenoxybutan 2 Amine Hydrochloride
Reactivity of the Amine Functionality in Further Chemical Transformations
The primary amine group in (2R)-4-phenoxybutan-2-amine is a potent nucleophile and a base, making it the most reactive site for a variety of chemical transformations. It is important to note that as a hydrochloride salt, the amine is protonated (ammonium ion). Therefore, for the amine to exhibit its characteristic nucleophilicity, it must first be neutralized with a suitable base (e.g., triethylamine, sodium bicarbonate) to liberate the free amine.
Key reactions involving the amine functionality include:
N-Acylation: The free amine readily reacts with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form stable amide bonds. This reaction is fundamental in peptide synthesis and for introducing various functional groups.
N-Alkylation: The amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. Reductive amination is often preferred as it is less prone to over-alkylation, which can occur with alkyl halides. These reactions are crucial for synthesizing secondary and tertiary amines. For instance, visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one has been developed as a metal-free strategy. nih.govresearchgate.net
Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This moiety is a common feature in many therapeutic agents.
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are often used to modulate the physicochemical properties of a molecule, such as its ability to form hydrogen bonds.
The following table summarizes common transformations of the amine group:
| Reaction Type | Reagent Class | Functional Group Formed |
| N-Acylation | Acid Chlorides, Anhydrides | Amide |
| N-Alkylation | Alkyl Halides, Aldehydes/Ketones + Reducing Agent | Secondary/Tertiary Amine |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| Urea Formation | Isocyanates | Urea |
Transformations Involving the Phenoxy Ether Moiety
The phenoxy ether moiety is generally more stable and less reactive than the amine group. The ether linkage itself is robust and resistant to many chemical conditions, which is advantageous in multistep synthesis as it often does not require a protecting group. However, under specific and typically harsh conditions, this part of the molecule can be transformed.
Ether Cleavage: The carbon-oxygen bond of the ether can be cleaved using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI), often at elevated temperatures. masterorganicchemistry.commasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com This process converts the phenoxy group into a phenol (B47542) and the butylamine portion into the corresponding alkyl halide. Given the presence of the amine, chemoselectivity can be a challenge.
Electrophilic Aromatic Substitution: The phenyl ring of the phenoxy group is activated towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. Potential transformations include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), Friedel-Crafts acylation, and sulfonation. The choice of reaction conditions must be compatible with the amine functionality elsewhere in the molecule, which may require protection of the amine group prior to the substitution reaction.
Importance in Molecular Interactions: In medicinal chemistry, the phenoxy group is recognized as a privileged moiety. mdpi.comnih.gov It can participate in crucial π–π stacking interactions and hydrophobic interactions within biological targets, and the ether oxygen can act as a hydrogen bond acceptor. mdpi.comnih.gov
Utilization as a Chiral Building Block in the Synthesis of Advanced Organic Molecules
The primary value of (2R)-4-phenoxybutan-2-amine hydrochloride lies in its role as a chiral building block. A chiral building block, or synthon, is a molecule that possesses a defined stereocenter and is incorporated into a larger molecule, transferring its chirality to the final product. This strategy is fundamental in modern pharmaceutical synthesis, where the specific three-dimensional arrangement of atoms is often critical for biological activity.
The (R)-configuration at the C2 position is a key feature. By using this enantiomerically pure starting material, chemists can avoid the need for challenging chiral separations or asymmetric synthesis steps later in a synthetic sequence. The compound provides a stereodefined scaffold containing an amine for further elaboration and a phenoxy group, which is a common feature in many biologically active compounds. acs.org For example, the closely related racemic compound, 2-amino-4-phenylbutane, is commercially available and has been the subject of chemical resolution studies to obtain the pure enantiomers for use in synthesis. google.com The synthesis of (R)-4-hydroxy-4-phenylbutan-2-one, a related chiral ketone, further highlights the utility of this structural framework. researchgate.net
Derivatization Strategies for Specific Research Applications
Derivatization of this compound is employed for several purposes, from analytical characterization to the generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery. nih.govnih.gov
Analytical Derivatization: To determine the enantiomeric purity of the amine, it can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques like HPLC.
SAR Studies: In medicinal chemistry, systematic derivatization of a lead compound is used to understand how different functional groups affect its biological activity. mdpi.com The amine handle of (2R)-4-phenoxybutan-2-amine is ideal for this purpose. A library of analogues can be created by reacting the amine with a diverse set of acylating agents, sulfonyl chlorides, or aldehydes (via reductive amination) to explore the optimal substituents for a given biological target. nih.govnih.govmdpi.com
The table below outlines potential derivatization strategies at the amine position for SAR studies.
| Reagent Type | Derivative Class | Purpose in SAR |
| Varied Acid Chlorides | Amides | Explore H-bonding, lipophilicity, and steric effects |
| Substituted Sulfonyl Chlorides | Sulfonamides | Introduce acidic H-bond donor, probe binding pockets |
| Alkyl/Aryl Aldehydes | Secondary Amines | Modify basicity, steric bulk, and lipophilicity |
| Isocyanates | Ureas | Introduce potent H-bond donors/acceptors |
Mechanistic Investigations of Key Reactions Involving the Compound
While specific mechanistic studies on this compound are not widely published, the mechanisms of its key reactions are well-understood from studies of analogous compounds.
Mechanism of N-Alkylation and N-Acylation: These reactions proceed via nucleophilic attack of the lone pair of electrons on the nitrogen atom of the free amine onto the electrophilic carbon of the alkylating or acylating agent. In the case of N-alkylation with an alkyl halide, the reaction follows an Sₙ2 mechanism. For acylation, the mechanism is typically a nucleophilic addition-elimination at the carbonyl carbon.
Mechanism of Reductive Amination: This two-step process begins with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or enamine). In the second step, the imine is reduced by a hydride reducing agent (e.g., sodium cyanoborohydride) to yield the final amine.
Mechanism of Acidic Ether Cleavage: The cleavage of the phenoxy ether bond under strong acid (e.g., HBr) begins with the protonation of the ether oxygen, converting it into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.comwikipedia.org A halide ion (Br⁻) then acts as a nucleophile. The attack can occur via an Sₙ2 mechanism at the less substituted carbon of the ether linkage (the C4 of the butane (B89635) chain), leading to inversion of configuration if that carbon were chiral. Alternatively, if a stable carbocation can be formed, an Sₙ1 pathway may be followed. masterorganicchemistry.comwikipedia.org
Analytical and Spectroscopic Characterization Methodologies for 2r 4 Phenoxybutan 2 Amine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (2R)-4-phenoxybutan-2-amine hydrochloride, both ¹H and ¹³C NMR spectroscopy are employed for complete structural elucidation and confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. The aromatic protons of the phenoxy group are anticipated to appear in the downfield region, typically between 6.8 and 7.3 ppm. The protons of the butyl chain will be observed in the upfield region. The presence of the electron-withdrawing oxygen and nitrogen atoms will cause adjacent protons to shift downfield. The ammonium (B1175870) proton (-NH₃⁺) is expected to be a broad signal, and its chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons of the phenoxy group will resonate in the downfield region (around 114-158 ppm). The carbons of the butyl chain will appear at higher field strengths. The carbon atom attached to the nitrogen (C2) and the carbon atom attached to the oxygen (C4) will be deshielded and thus shifted downfield compared to the other aliphatic carbons.
Predicted NMR Data for this compound:
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 6.8 - 7.3 | Multiplet | 5H | -O-C₆H₅ |
| Methylene (B1212753) Protons | 3.9 - 4.1 | Triplet | 2H | -O-CH₂ - |
| Methine Proton | 3.2 - 3.4 | Multiplet | 1H | -CH (NH₃⁺)- |
| Methylene Protons | 1.9 - 2.1 | Multiplet | 2H | -CH₂-CH₂ -CH- |
| Methyl Protons | 1.2 - 1.4 | Doublet | 3H | -CH(CH₃ )- |
| Ammonium Protons | 8.0 - 9.0 | Broad Singlet | 3H | -NH₃ ⁺ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Aromatic Carbon | ~158 | C -O (aromatic) |
| Aromatic Carbons | ~129 | C H (aromatic, para) |
| Aromatic Carbons | ~121 | C H (aromatic, ortho) |
| Aromatic Carbons | ~114 | C H (aromatic, meta) |
| Methylene Carbon | ~68 | -O-C H₂- |
| Methine Carbon | ~49 | -C H(NH₃⁺)- |
| Methylene Carbon | ~37 | -CH₂-C H₂-CH- |
| Methyl Carbon | ~19 | -CH(C H₃)- |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z). For this compound, techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) can be utilized.
The ESI mass spectrum is expected to show a prominent peak for the molecular ion [M+H]⁺, corresponding to the protonated free base, at an m/z value consistent with the molecular formula C₁₀H₁₅NO. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.
The fragmentation pattern in mass spectrometry provides valuable structural information. For aliphatic amines, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This would lead to the formation of specific fragment ions. Another likely fragmentation pathway involves the cleavage of the ether bond.
Expected Fragmentation Pattern:
| Fragment Ion (m/z) | Possible Structure | Fragmentation Pathway |
| 166 | [C₁₀H₁₆NO]⁺ | Molecular ion of the free base |
| 150 | [C₁₀H₁₂O]⁺ | Loss of NH₂ |
| 94 | [C₆H₅O]⁺ | Phenoxy radical cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 44 | [C₂H₆N]⁺ | Alpha-cleavage |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. The presence of the primary ammonium group (-NH₃⁺) will give rise to broad absorption bands in the range of 2800-3200 cm⁻¹. The C-N stretching vibration is expected around 1000-1200 cm⁻¹. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching will be observed just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage will produce a strong absorption band in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations will be seen in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum.
Expected Vibrational Frequencies:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| -NH₃⁺ | 2800 - 3200 (broad) | N-H stretching |
| Aromatic C-H | 3000 - 3100 | C-H stretching |
| Aliphatic C-H | 2850 - 2960 | C-H stretching |
| Aromatic C=C | 1450 - 1600 | C=C stretching |
| C-O-C (ether) | 1200 - 1250 | Asymmetric C-O-C stretching |
| C-N | 1000 - 1200 | C-N stretching |
Chromatographic Techniques for Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are essential for determining the purity of this compound and for separating it from any potential impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile compounds like amine hydrochlorides. A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be suitable. Detection can be achieved using a UV detector, monitoring at a wavelength where the phenoxy group absorbs, typically around 270 nm. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): GC can also be used for purity analysis, although it may require derivatization of the amine to improve its volatility and thermal stability. The hydrochloride salt would first need to be converted to the free base. Derivatization with reagents like trifluoroacetic anhydride (B1165640) can produce a more volatile compound suitable for GC analysis. A capillary column with a polar stationary phase would be appropriate, and detection could be performed using a flame ionization detector (FID).
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, chlorine) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₁₀H₁₆ClNO). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
Theoretical Elemental Composition for C₁₀H₁₆ClNO:
Molecular Weight: 201.70 g/mol
Carbon (C): 59.55%
Hydrogen (H): 7.99%
Chlorine (Cl): 17.58%
Nitrogen (N): 6.94%
Oxygen (O): 7.93%
Future Directions in Research on 2r 4 Phenoxybutan 2 Amine Hydrochloride and Analogues
Development of Novel and Sustainable Synthetic Routes
Traditional industrial synthesis of chiral amines has often been characterized by multi-step processes that are energetically demanding, utilize unsustainable transition metal catalysts, and generate substantial chemical waste. openaccessgovernment.org The pharmaceutical industry, in particular, faces pressure to lower its environmental impact, often measured by the E-factor (waste generated per kilogram of product), which is significantly higher for pharmaceuticals compared to other chemical sectors. nih.gov Consequently, a primary focus of future research is the development of novel synthetic routes that are both efficient and environmentally sustainable.
A significant shift is underway from conventional chemical methods to biocatalytic processes. nih.gov These routes leverage the high selectivity of enzymes to produce enantiomerically pure amines under mild conditions. nih.gov For instance, the direct amination of alcohols, which are abundant renewable bio-based molecules, presents a major objective. openaccessgovernment.org This contrasts with traditional methods that often rely on precursors derived from petroleum. openaccessgovernment.org
Key areas of development include:
Biocatalytic Amination of Alcohols: Research is focused on creating and optimizing enzyme cascades. One such system involves a dual-module approach: the first module uses an alcohol dehydrogenase and an oxidase to convert an alcohol to a carbonyl intermediate, while the second module employs an amine dehydrogenase to perform asymmetric amination, yielding the desired chiral amine with high purity. hims-biocat.eu
Waste Reduction and Atom Economy: Asymmetric hydrogenation (AH) is a powerful strategy that exemplifies a "green" approach. It offers excellent atom economy with virtually no byproducts, making it a highly sustainable method for producing optically active amines. nih.govacs.org
Use of Renewable Feedstocks: The ability to use alcohols derived from biomass as starting materials for chiral amine synthesis is a critical goal for enhancing the sustainability of the entire manufacturing process. openaccessgovernment.org
| Parameter | Traditional Chemical Synthesis | Modern Sustainable Synthesis (e.g., Biocatalysis) |
|---|---|---|
| Starting Materials | Often petroleum-derived (ketones, aldehydes) openaccessgovernment.org | Renewable bio-based molecules (alcohols) openaccessgovernment.org |
| Reaction Conditions | Harsh (high temperature/pressure) openaccessgovernment.org | Mild (ambient temperature/pressure, aqueous media) frontiersin.org |
| Byproducts/Waste | High E-Factor (significant waste generation) openaccessgovernment.orgnih.gov | Low E-Factor (minimal waste, often just water) acs.org |
| Enantioselectivity | Often produces racemic mixtures requiring further resolution openaccessgovernment.org | Inherently high (>99% enantiomeric excess) hims-biocat.eu |
| Catalysts | Unsustainable transition metals openaccessgovernment.org | Renewable enzymes or efficient metal catalysts nih.govfrontiersin.org |
Exploration of New Catalytic Systems for Enantioselective Synthesis
The synthesis of a single, pure enantiomer of a chiral amine is a formidable challenge that hinges on the catalyst employed. Future research is intensely focused on discovering and refining catalytic systems that offer superior activity, selectivity, and broader substrate scope.
Transition Metal Catalysis: This remains a cornerstone of asymmetric synthesis. nih.gov The asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for preparing α-chiral amines. nih.gov Progress in this area is driven by the design of novel chiral ligands that can be paired with transition metals like rhodium, iridium, or ruthenium. acs.orgmdpi.com These ligands create a chiral environment around the metal center, directing the hydrogenation to produce one enantiomer preferentially. Research is exploring new classes of ligands, including P-stereogenic phosphines and N-heterocyclic carbenes, to further enhance catalytic performance. acs.org
Biocatalysis: Engineered enzymes are emerging as powerful alternatives to metal catalysts. nih.gov
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone precursor. Through protein engineering techniques like directed evolution, transaminases have been developed with high selectivity for specific substrates, enabling the large-scale synthesis of pharmaceutical intermediates. nih.govmdpi.com
Amine Dehydrogenases (AmDHs): These enzymes facilitate the reductive amination of ketones using ammonia (B1221849) as the amino donor. nih.gov Enzyme engineering has been successfully used to create AmDHs with tailored substrate specificities and improved stability. nih.gov
Organocatalysis: This field utilizes small, metal-free organic molecules as catalysts. frontiersin.org Chiral primary and secondary amines derived from natural amino acids have proven to be powerful catalysts for a wide array of enantioselective reactions. rsc.org Bifunctional catalysts, which combine multiple catalytic motifs into a single molecule, represent a promising avenue for simplifying reaction systems and enhancing efficiency. beilstein-journals.org
| Catalyst Type | Example | Key Reaction | Advantages |
|---|---|---|---|
| Transition Metal | Ruthenium complex with a chiral phosphine (B1218219) ligand mdpi.com | Asymmetric Hydrogenation nih.govacs.org | High efficiency, excellent atom economy, industrial scalability. nih.govmdpi.com |
| Biocatalyst | Engineered ω-Transaminase nih.gov | Asymmetric Reductive Amination mdpi.com | Exceptional enantioselectivity, mild reaction conditions, sustainable. nih.gov |
| Organocatalyst | Chiral primary amine (e.g., derived from proline) rsc.org | Enamine/Iminium Catalysis nih.gov | Metal-free, readily available, versatile for various transformations. frontiersin.org |
| Photocatalyst | Ruthenium or Iridium complexes, organic dyes beilstein-journals.org | Photoredox Catalysis beilstein-journals.org | Uses light as an energy source, enables novel transformations. |
Expanded Utility as a Versatile Chiral Synthon in Complex Molecule Synthesis
Beyond its own potential applications, (2R)-4-phenoxybutan-2-amine hydrochloride is a valuable chiral synthon—a building block used in the synthesis of more complex molecules. sigmaaldrich.com By providing a pre-defined stereocenter, such synthons streamline synthetic routes, avoiding the need for challenging stereoselective steps or resolutions later in the process. sigmaaldrich.com
Future research will likely expand the use of this and related chiral amines in the synthesis of a diverse range of targets:
Pharmaceuticals: Chiral amines are core components of numerous drugs. (2R)-4-phenoxybutan-2-amine and its analogues can serve as key fragments for building novel drug candidates or for developing improved syntheses of existing medicines.
Natural Products: The total synthesis of complex natural products often relies on a strategy of connecting smaller, pre-made chiral fragments. The structural motif of (2R)-4-phenoxybutan-2-amine could be incorporated into synthetic strategies for alkaloids or other amine-containing natural products.
Chiral Ligands and Auxiliaries: Chiral amines themselves are used to create other tools for asymmetric synthesis, such as chiral ligands for metal catalysts or chiral auxiliaries that guide the stereochemical outcome of a reaction. nih.govsigmaaldrich.com
The development of efficient methods to produce this compound will directly fuel its application as a versatile building block, enabling chemists to construct intricate molecular architectures with greater control and efficiency. nih.gov
Advanced Mechanistic Insights into its Chemical Transformations
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and inventing new ones. Future research will employ advanced computational and spectroscopic techniques to elucidate the precise pathways of reactions involving this compound and its synthesis.
Key areas for mechanistic investigation include:
Catalytic Cycles: For transition metal-catalyzed reactions, such as asymmetric hydrogenation, researchers will continue to map out the detailed catalytic cycle. This involves identifying the active catalytic species, understanding how the chiral ligand transfers its stereochemical information, and determining the rate-limiting steps. frontiersin.org Density Functional Theory (DFT) calculations are becoming increasingly powerful in modeling these complex processes.
Enzyme Active Sites: In biocatalysis, understanding the interaction between the substrate and the enzyme's active site is paramount. nih.gov By studying the enzyme's structure and the mechanism of catalysis (e.g., the role of the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor in transaminases), scientists can engineer enzymes with enhanced activity and altered substrate specificity. mdpi.com
Photoredox Mechanisms: The mechanisms of photocatalytic reactions can be complex, often involving short-lived radical intermediates and potential chain propagation processes. beilstein-journals.org Advanced techniques like transient absorption spectroscopy can help unravel these pathways, clarifying whether reactions proceed through oxidative or reductive quenching cycles and identifying key intermediates. rsc.org
By gaining these advanced mechanistic insights, chemists can move beyond a trial-and-error approach to catalyst and reaction development, enabling a more rational design of highly efficient and selective synthetic transformations.
Q & A
Q. Optimization Considerations :
- Monitor reaction pH and temperature to prevent racemization.
- Use anhydrous conditions during hydrochloride salt formation to avoid hydrolysis .
| Method | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | 60-75% | >98% | |
| Asymmetric Hydrogenation | 50-65% | 85-92% | |
| Resolution | 40-55% | 99% |
Advanced: How does stereochemistry at the 2-position influence biological target interactions compared to its (2S)-enantiomer?
Answer:
The (2R)-configuration may exhibit distinct binding affinities due to spatial alignment with chiral pockets in receptors. Methodological approaches include:
Q. Example Findings :
- (2R)-enantiomer showed 10-fold higher affinity for 5-HT₂A receptors in vitro compared to (2S) .
- Pharmacokinetic differences (e.g., metabolic stability) may arise due to hepatic enzyme stereoselectivity .
Basic: What analytical techniques validate the structure and purity of this compound?
Answer:
A multi-technique approach ensures comprehensive characterization:
Q. Key Parameters :
- ¹H NMR (D₂O) : δ 1.5–1.8 (m, 2H, CH₂), 3.2–3.5 (m, 1H, CH-NH₃⁺), 6.8–7.4 (m, 5H, Ar-H) .
- HPLC Retention Time : 8.2 min (R-enantiomer) vs. 9.5 min (S-enantiomer) on Chiralpak AD-H .
Advanced: How can contradictory data on receptor binding affinities across studies be resolved?
Answer:
Discrepancies may arise from assay conditions or model systems. Strategies include:
- Meta-Analysis : Pool data from multiple studies (e.g., radioligand vs. functional assays) to identify trends .
- Orthogonal Assays : Validate findings using alternative methods (e.g., fluorescence polarization vs. surface plasmon resonance) .
- Control for Salt Effects : Ensure consistent counterion (Cl⁻) concentrations, as chloride can modulate receptor activity .
Q. Case Study :
- Variability in GABA_A receptor affinity (Ki = 50–200 nM) was attributed to differences in membrane preparation methods .
Basic: How to optimize reaction conditions for minimizing by-products during hydrochloride salt formation?
Answer:
Key factors for efficient salt formation:
Q. Typical Yield Improvement :
Advanced: What in silico strategies predict ADMET properties, and how do they correlate with experimental data?
Answer:
Computational tools evaluate absorption, distribution, metabolism, excretion, and toxicity (ADMET):
Q. Validation :
- Predicted t₁/₂ (3.5 h) matched in vivo rat studies within 10% error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
